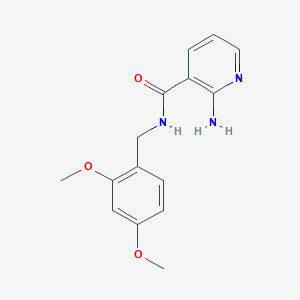

2-amino-N-(2,4-dimethoxybenzyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2,4-dimethoxybenzyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first synthesized in 1998 and has since been the subject of numerous scientific studies.

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

Research by Faghihi and Mozaffari (2008) introduced novel polyamides synthesized through polycondensation reactions involving pyridine derivatives. These polymers, characterized by high yield and inherent viscosities, demonstrated significant solubility in polar solvents and thermal stability, underscoring their potential in advanced material applications (Faghihi & Mozaffari, 2008).

Antisecretory and Antisecretory Activity

Terauchi et al. (1997) explored derivatives of nicotinamide, including those structurally similar to 2-amino-N-(2,4-dimethoxybenzyl)pyridine-3-carboxamide, for their gastric antisecretory activity. These compounds demonstrated potent inhibitory activities against gastric acid secretion, with some showing superior or equivalent efficacy to known treatments, suggesting potential as novel treatments for acid-related gastrointestinal disorders (Terauchi et al., 1997).

Drug Synthesis and Characterization

The synthesis and characterization of aromatic polyamides and polyimides based on bis(ether-carboxylic acid) derivatives were explored by Yang et al. (1999). These materials, featuring high inherent viscosities and thermal stability, could be relevant for drug delivery systems and biomedical applications, given their solubility and film-forming properties (Yang, Hsiao, & Yang, 1999).

Cocrystal Formation in Pharmaceutical Design

Babu, Reddy, and Nangia (2007) investigated the formation of cocrystals involving carboxamide drugs and pyridine N-oxides, demonstrating the utility of amide-N-oxide heterosynthons in pharmaceutical design. This research offers insights into controlling hydration and enhancing the stability of pharmaceutical compounds (Babu, Reddy, & Nangia, 2007).

Peptide Coupling Catalyst

Shiina et al. (2008) introduced 4-(dimethylamino)pyridine N-oxide (DMAPO) as an effective catalyst in peptide coupling reactions, showcasing a method to synthesize carboxamides or peptides from carboxylic acids and amines with high yield. This approach, minimizing undesired racemization, could be crucial for the synthesis of peptides and related bioactive compounds (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).

Propriétés

IUPAC Name |

2-amino-N-[(2,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-11-6-5-10(13(8-11)21-2)9-18-15(19)12-4-3-7-17-14(12)16/h3-8H,9H2,1-2H3,(H2,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZADCACNOLHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,4-dimethoxybenzyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)

![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)

![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)

![N-cyclohexyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711942.png)

![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)

![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)

![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)